molecular formula C20H27N7O B14152912 n'-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide CAS No. 54807-21-5

n'-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide

Cat. No.: B14152912
CAS No.: 54807-21-5
M. Wt: 381.5 g/mol
InChI Key: ZKOUOULSHHQRIJ-UHFFFAOYSA-N
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Description

n’-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide is a complex organic compound that features a triazine ring substituted with piperidine groups and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n’-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and piperidine under basic conditions.

    Introduction of the Benzohydrazide Moiety: The benzohydrazide group is introduced via a nucleophilic substitution reaction where the triazine core reacts with benzohydrazide in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

n’-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

n’-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of n’-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide involves its interaction with specific molecular targets. The triazine ring and piperidine groups can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • n’-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzamide
  • n’-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzoic acid

Uniqueness

n’-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

CAS No.

54807-21-5

Molecular Formula

C20H27N7O

Molecular Weight

381.5 g/mol

IUPAC Name

N'-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide

InChI

InChI=1S/C20H27N7O/c28-17(16-10-4-1-5-11-16)24-25-18-21-19(26-12-6-2-7-13-26)23-20(22-18)27-14-8-3-9-15-27/h1,4-5,10-11H,2-3,6-9,12-15H2,(H,24,28)(H,21,22,23,25)

InChI Key

ZKOUOULSHHQRIJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NNC(=O)C3=CC=CC=C3)N4CCCCC4

Origin of Product

United States

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